molecular formula C21H22N4O2 B2856428 6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2309574-41-0

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2856428
CAS No.: 2309574-41-0
M. Wt: 362.433
InChI Key: IKPMBFANAUXLLF-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, indole, piperidine, and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally, the cyclopropyl and pyridazinone moieties are introduced. Common reagents used in these reactions include cyclopropyl bromide, indole-6-carboxylic acid, and piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of multiple functional groups, which can result in a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20-6-5-18(14-1-2-14)23-25(20)17-8-11-24(12-9-17)21(27)16-4-3-15-7-10-22-19(15)13-16/h3-7,10,13-14,17,22H,1-2,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPMBFANAUXLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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